(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride (2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436310
InChI: InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-16-11-2-1-5-15-8-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H
SMILES: C1CC(CNC1)NCC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol

(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13436310

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride -

Specification

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-16-11-2-1-5-15-8-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H
Standard InChI Key TVMIMLYHGYKGQN-UHFFFAOYSA-N
SMILES C1CC(CNC1)NCC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CC(CNC1)NCC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine-containing heterocycle) linked to a 2,4-dichlorobenzyl group. The amine functionality at the piperidine’s 3-position facilitates interactions with biological targets, while the dichlorinated aromatic ring contributes to its lipophilicity and electronic properties. The hydrochloride salt formation protonates the amine, improving water solubility .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValue
Molecular Weight295.6 g/mol
SolubilitySoluble in water, DMF, DMSO
AppearanceWhite crystalline solid
StabilityStable under standard conditions; decomposes under extreme pH/temperature

The compound’s stability under laboratory conditions makes it suitable for long-term storage, though it remains reactive toward strong oxidizing agents due to its amine group.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.5–2.5 ppm), benzyl group aromatic protons (δ 7.2–7.6 ppm), and the amine proton (δ ~3.0 ppm). Infrared (IR) spectroscopy shows N-H stretching at ~3200 cm⁻¹ and C-Cl vibrations near 750 cm⁻¹, confirming the presence of critical functional groups.

Synthesis and Reactivity

Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction between 2,4-dichlorobenzyl chloride and a piperidine derivative. A typical procedure includes:

  • Reaction Setup: Mixing 2,4-dichlorobenzyl chloride with piperidin-3-amine in a polar aprotic solvent (e.g., dimethylformamide).

  • Base Addition: Introducing triethylamine to neutralize HCl byproducts.

  • Reflux: Heating the mixture under reflux (80–100°C) for 6–12 hours to drive the reaction to completion.

  • Salt Formation: Treating the product with hydrochloric acid to precipitate the hydrochloride salt .

The reaction’s efficiency depends on solvent choice and temperature control, with yields typically ranging from 60–75%.

Reactivity Profile

As a secondary amine, the compound participates in:

  • Alkylation Reactions: Reacting with alkyl halides to form quaternary ammonium salts.

  • Acylation: Forming amides upon treatment with acyl chlorides or anhydrides.

  • Oxidation: Susceptibility to oxidizing agents, leading to N-oxide derivatives under controlled conditions.

Comparative Analysis with Structural Analogues

Impact of Chlorine Substitution Patterns

Comparisons with analogues highlight the significance of chlorine positioning:

CompoundChlorine PositionsKey Differences
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl2,5Pyrrolidine ring (5-membered)
1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine HCl2,6Altered steric and electronic effects

The 2,4-dichloro configuration optimizes steric bulk and electronic withdrawal, potentially enhancing target binding compared to 2,6-substituted analogues.

Amine Position Variants

Moving the amine group to the piperidine’s 4-position (e.g., 1-(2,4-dichloro-benzyl)-piperidin-4-amine) reduces conformational flexibility, impacting receptor interaction profiles.

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